

N-Ethylglycine basic chemical and physical properties

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N-Ethylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in various scientific fields, including pharmacology and neuroscience. It is recognized as a metabolite of the local anesthetic lidocaine and plays a role in modulating neurotransmission through its interaction with the glycine transporter 1 (GlyT1). This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **N-Ethylglycine**, detailed experimental protocols for their determination, and visualizations of its synthesis, analytical workflow, and its role in a key signaling pathway.

Chemical and Physical Properties

The core chemical and physical characteristics of **N-Ethylglycine** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of N-Ethylglycine



Property	Value	Source(s)
IUPAC Name	2-(ethylamino)acetic acid	[1][2]
Synonyms	N-Ethylglycine, Ethylaminoacetic acid	[1][3]
CAS Number	627-01-0	[4][5][6]
Molecular Formula	C4H9NO2	[4][6]
Molecular Weight	103.12 g/mol	[2][4][6]
SMILES	CCNCC(=O)O	[2][3]
Appearance	White to off-white solid/powder	[4][7]

Table 2: Physicochemical Properties of N-Ethylglycine

Property	Value	Source(s)
Melting Point	182-190 °C	[8][9][10]
Boiling Point (Predicted)	200.5 ± 23.0 °C	[7][9]
Density (Predicted)	1.052 ± 0.06 g/cm ³	[7][9]
Water Solubility	263 g/L (Predicted)	[1][11]
Solubility in other solvents	Slightly soluble in Methanol	[7][9]
pKa1 (Carboxylic Acid)	2.2 - 2.34	[1][7][9]
pKa2 (Amine)	10.23 - 10.43	[1][7][9]
logP (Predicted)	-2.5 to -2.8	[1][2][11]
Hydrogen Bond Donor Count	2	[1][2]
Hydrogen Bond Acceptor Count	3	[1]
Polar Surface Area	49.33 Ų	[1]



Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **N-Ethylglycine**, as well as its synthesis and analysis.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **N-Ethylglycine** transitions from a solid to a liquid.

Materials:

- N-Ethylglycine sample (powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the N-Ethylglycine sample is finely powdered. If necessary, gently grind the sample using a mortar and pestle.[10]
- Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9][11]
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of N-Ethylglycine.[11]
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
 This range is the melting point.[8][11]



Perform the measurement in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **N-Ethylglycine** in water at a specific temperature.

Materials:

- N-Ethylglycine
- Distilled or deionized water
- Conical flasks with stoppers
- Orbital shaker or magnetic stirrer
- Constant temperature water bath or incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[12]
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm)
- Analytical balance
- UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

- Add an excess amount of N-Ethylglycine to a conical flask containing a known volume of water. The presence of undissolved solid is necessary to ensure saturation.
- Seal the flask and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment.
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]



- After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.[13]
- Dilute the filtered saturated solution with water to a concentration suitable for the chosen analytical method.
- Determine the concentration of N-Ethylglycine in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. It is recommended to perform at least three replicate determinations.[12]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of **N-Ethylglycine**.

Materials:

- N-Ethylglycine
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[14]
- Deionized water
- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

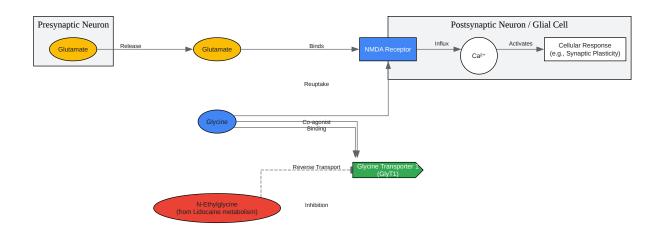


- Accurately weigh a known amount of N-Ethylglycine and dissolve it in a known volume of deionized water in a beaker.[15]
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
- Titration with HCl (for pKa1):
 - Fill a burette with the standardized HCl solution.
 - Add the HCl solution in small, known increments (e.g., 0.5 or 1.0 mL) to the N-Ethylglycine solution.[14]
 - After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.[15]
 - Continue the titration until the pH drops significantly and then stabilizes at a low value.
- Titration with NaOH (for pKa2):
 - Rinse the equipment thoroughly. Prepare a fresh solution of N-Ethylglycine.
 - Fill a clean burette with the standardized NaOH solution.
 - Titrate the N-Ethylglycine solution with the NaOH solution in the same incremental manner as with HCl, recording the pH and volume at each step until the pH stabilizes at a high value.[14]
- Data Analysis:
 - Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.
 - The pKa values correspond to the pH at the half-equivalence points of the titration curve.
 The first half-equivalence point from the acid titration corresponds to pKa1, and the half-equivalence point from the base titration corresponds to pKa2.[16]

Mandatory Visualizations



Signaling Pathway: N-Ethylglycine Modulation of NMDA Receptor Activity

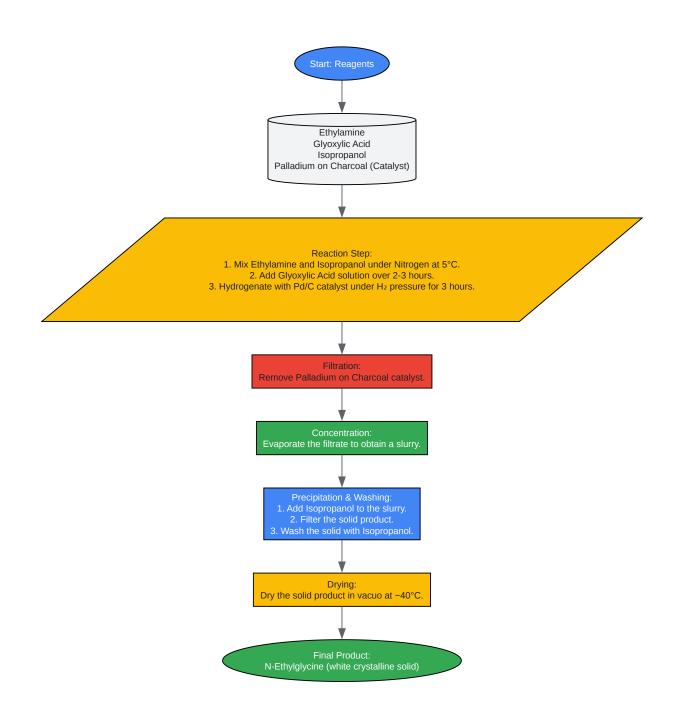


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Caption: **N-Ethylglycine** inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.

Experimental Workflow: Synthesis of N-Ethylglycine



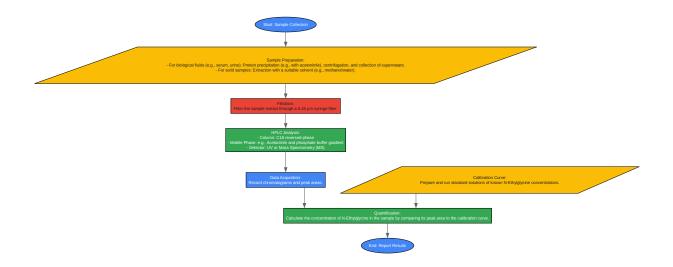


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Caption: Reductive amination synthesis of **N-Ethylglycine** from ethylamine and glyoxylic acid.



Experimental Workflow: HPLC Quantification of N-Ethylglycine



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Caption: Workflow for quantifying N-Ethylglycine in biological samples using HPLC.

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